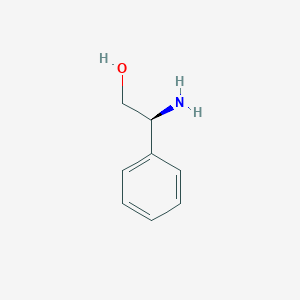

(S)-(+)-2-Phenylglycinol

Description

Significance of Chirality in Chemical and Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. rijournals.commdpi.com Biological systems, such as the human body, are inherently chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer of a chiral compound. mdpi.comresearchgate.net

The distinct physiological responses to different enantiomers are of paramount importance in the pharmaceutical and agrochemical industries. mdpi.comwiley.com One enantiomer of a drug may elicit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. mdpi.com Similarly, in agrochemicals, one enantiomer of a pesticide or herbicide might be highly effective against a target pest or weed, while its mirror image could be inert or detrimental to beneficial organisms. chiralpedia.com Consequently, there is a strong emphasis on producing single-enantiomer drugs and agrochemicals to maximize efficacy and minimize adverse effects. chiralpedia.comnih.gov In 2020, 20 out of the 35 pharmaceuticals approved by the FDA were chiral compounds. mdpi.com

Achieving a specific three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules like natural products and pharmaceuticals. numberanalytics.comfiveable.me Stereochemical control refers to the ability to direct a chemical reaction to selectively produce a desired stereoisomer. fiveable.me This control is essential as the biological activity and physical properties of a complex molecule are intrinsically linked to its stereochemistry. rijournals.comnumberanalytics.com Chemists employ various strategies, including the use of chiral catalysts and auxiliaries, to achieve high levels of stereochemical control in their synthetic endeavors. rijournals.comfiveable.me

Overview of Chiral Amino Alcohols as Versatile Building Blocks

Chiral amino alcohols are highly sought-after building blocks in asymmetric synthesis due to their bifunctionality and ready availability in enantiomerically pure forms. nih.govfrontiersin.org They serve as foundational components for the synthesis of more complex chiral molecules. nih.gov

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. Chiral amino alcohols are frequently used as precursors for the synthesis of chiral ligands that coordinate to metal centers, forming highly effective asymmetric catalysts. nordmann.global These catalysts are instrumental in a wide range of enantioselective transformations.

Beyond their role in catalysis, chiral amino alcohols and their derivatives can function as chiral auxiliaries. youtube.comthieme-connect.com A chiral auxiliary is a temporary functional group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter has been established, the auxiliary is removed. (S)-(+)-2-Phenylglycinol, for instance, has been utilized in the synthesis of chiral, unsymmetrical bisoxazolines and as a reagent for the resolution of acids. chemicalbook.comfishersci.ca

Contextualization of this compound within Chiral Amino Alcohol Chemistry

This compound, a chiral amino alcohol with a phenyl group, is a particularly valuable member of this class of compounds. nordmann.globalnih.gov Its rigid phenyl group often enhances the stereoselectivity of reactions in which it or its derivatives are involved. It serves as a crucial chiral building block for the synthesis of various pharmaceuticals and bioactive compounds. smolecule.com Its utility is demonstrated in its application as a starting material for the synthesis of antiviral drugs, such as HIV protease inhibitors, and its potential in the development of novel antidepressants. smolecule.com

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol sigmaaldrich.com |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 75-78 °C sigmaaldrich.com |

| Optical Activity | [α]19/D +33°, c = 0.75 in 1 M HCl sigmaaldrich.com |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone, and methanol. Limited solubility in water. chemicalbook.comfishersci.ca |

Historical Development and Early Research

The importance of chiral amino acids as fundamental building blocks in nature has long been recognized. beilstein-journals.org Early research in organic synthesis often drew inspiration from these natural structures, leading to the development and use of their synthetic derivatives, including chiral amino alcohols. beilstein-journals.org The evolution of asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral compound, has further highlighted the importance of molecules like this compound. nih.govdiva-portal.org The development of methods for the chemoselective acylation of amino alcohols and the use of these compounds in creating chiral catalysts have been significant milestones in the field. beilstein-journals.org More recent advancements have focused on developing novel catalytic strategies for the efficient construction of chiral amino alcohol frameworks from readily available starting materials. westlake.edu.cn

Comparison with Structurally Similar Chiral Compounds

To fully appreciate the specific contributions of this compound, it is useful to compare it with other chiral compounds that share some structural similarities.

(R)-(−)-2-Phenylglycinol is the enantiomer of this compound. This means they have the same molecular formula and connectivity but are non-superimposable mirror images of each other. The key difference lies in their stereochemistry, which leads to opposite optical rotations. While this compound has a positive optical rotation, its (R)-counterpart exhibits a negative rotation. sigmaaldrich.comsigmaaldrich.com This seemingly subtle difference has profound implications in asymmetric synthesis, where the choice of enantiomer dictates the stereochemical outcome of a reaction. For instance, they are both used in peptide synthesis and can be used to create stereoisomers of other molecules. sigmaaldrich.com

D-(−)-α-Phenylglycine is a chiral amino acid, differing from this compound by the presence of a carboxylic acid group instead of an alcohol. cookechem.com This functional group difference results in significantly different physical properties, such as a much higher melting point for D-(−)-α-Phenylglycine due to strong hydrogen bonding. cookechem.comsigmaaldrich.comsigmaaldrich.com In terms of application, D-(−)-α-Phenylglycine is a crucial intermediate in the synthesis of β-lactam antibiotics like ampicillin. cookechem.comfengchengroup.com

(S)-3-Phenylbutyric acid is a chiral carboxylic acid that shares the phenyl group but lacks the amino and hydroxyl groups of this compound. biosynth.com Its primary applications are in peptide synthesis and as a precursor for inhibitors of lipid metabolism. biosynth.com The absence of the amino alcohol functionality makes it less versatile in the realm of asymmetric catalysis compared to this compound. Research has also explored its potential therapeutic applications in treating urea (B33335) cycle disorders and certain neurodegenerative diseases. ontosight.aiontosight.ai

(S)-Phenylalaninol, derived from the amino acid phenylalanine, is another chiral amino alcohol. medchemexpress.comnih.gov Structurally, it differs from this compound by having a benzyl (B1604629) group (a phenylmethyl group) instead of a phenyl group directly attached to the chiral center. This additional methylene (B1212753) group impacts its conformational flexibility and reactivity. (S)-Phenylalaninol and its derivatives have been investigated for their biological activity, including as stimulants. wikipedia.org

(1S, 2R)-Norephedrine is a diastereomer of ephedrine (B3423809) and possesses a similar phenyl-amino-alcohol structure. krackeler.comsigmaaldrich.com However, it has an additional methyl group on the carbon adjacent to the nitrogen atom. This compound is a sympathomimetic amine and has been used as a decongestant. pharmacompass.comscbt.com It acts by causing the release of norepinephrine (B1679862) and also has direct agonist activity at some adrenergic receptors. pharmacompass.com

Interactive Data Table: Comparison of Chiral Compounds

| Compound | Molecular Formula | Key Functional Groups | Primary Applications |

| This compound | C₈H₁₁NO | Amino, Hydroxyl, Phenyl | Chiral auxiliary, synthesis of oxazoline (B21484) ligands, intermediate for pharmaceuticals. guidechem.comfishersci.nochemicalbook.com |

| (R)-(−)-2-Phenylglycinol | C₈H₁₁NO | Amino, Hydroxyl, Phenyl | Enantiomer of (S)-form, used in synthesis of distinct stereoisomers. sigmaaldrich.comsigmaaldrich.com |

| D-(−)-α-Phenylglycine | C₈H₉NO₂ | Amino, Carboxylic Acid, Phenyl | Intermediate for β-lactam antibiotics. cookechem.comfengchengroup.com |

| (S)-3-Phenylbutyric Acid | C₁₀H₁₂O₂ | Carboxylic Acid, Phenyl | Peptide synthesis, precursor for lipid metabolism inhibitors. biosynth.comchemicalbook.com |

| (S)-Phenylalaninol | C₉H₁₃NO | Amino, Hydroxyl, Benzyl | Derivative of phenylalanine, used in synthesis of stimulants. medchemexpress.comwikipedia.org |

| (1S, 2R)-Norephedrine | C₉H₁₃NO | Amino, Hydroxyl, Phenyl, Methyl | Sympathomimetic amine, decongestant. krackeler.comsigmaaldrich.compharmacompass.com |

Phenylethanolamine

Phenylethanolamine, or β-hydroxyphenethylamine, is a chiral amino alcohol structurally related to this compound. wikipedia.org While both are 1,2-amino alcohols containing a phenyl group, they differ in the position of the amino group relative to the phenyl ring and the hydroxyl group. In Phenylglycinol, the amino and hydroxyl groups are on carbons 2 and 1 respectively (of the ethanol (B145695) backbone), with the phenyl group also on carbon 2. In Phenylethanolamine, the hydroxyl group is on carbon 1 and the amino group on carbon 2, with the phenyl group on carbon 1.

Recent advancements have demonstrated the synthesis of enantiomerically pure phenylethanolamine from L-phenylalanine using multi-enzyme pathways. acs.orgacs.orguva.nl One such divergent cascade involves the conversion of an intermediate diol, (S)-1-phenyl-1,2-diol, into phenylethanolamine. acs.orguva.nl In this process, the diol is oxidized by an alcohol oxidase and then aminated by an amine dehydrogenase to yield the final product. acs.orgacs.org For example, starting from approximately 100 mg of the corresponding diol intermediate, (R)-phenylethanolamine has been isolated in a 92% yield with an enantiomeric excess greater than 99.9%. acs.orgacs.org This highlights the efficiency of biocatalytic routes in producing high-value chiral molecules from renewable starting materials. acs.org

The structural properties of Phenylethanolamine are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-Amino-1-phenylethanol |

| Molecular Formula | C₈H₁₁NO |

| Molar Mass | 137.18 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 56 to 57 °C |

| Chirality | Exists as (R) and (S) enantiomers |

Research Trajectory and Future Directions for this compound Studies

The research landscape for this compound is characterized by the development of novel synthetic methodologies and the expansion of its applications as a chiral building block. A significant trend is the move towards more sustainable and efficient production methods, particularly through biocatalysis.

Advanced Synthetic Methods: Recent studies have focused on creating artificial biocatalytic cascades to produce (S)-phenylglycinol from renewable feedstocks like L-phenylalanine. nih.govresearchgate.net These multi-enzyme, one-pot processes offer high yields and excellent enantioselectivity, overcoming limitations of previous methods. nih.gov For instance, a six-step artificial cascade using engineered E. coli cell modules has been developed. nih.gov This system converts L-phenylalanine to (S)-phenylglycinol with up to 99% conversion and greater than 99% enantiomeric excess (ee). nih.gov On a 100-mL preparative scale, (S)-phenylglycinol was obtained in a 71.0% yield with a productivity of 4.42 g/L per day. nih.gov These enzymatic cascades represent a practical and sustainable route for synthesis. acs.orgnih.gov

Applications in Asymmetric Synthesis: this compound continues to be a valuable chiral auxiliary and precursor in asymmetric synthesis. rsc.orgscispace.com Its utility has been demonstrated in the synthesis of chiral, unsymmetrical bisoxazolines and as a resolving agent for acids. thermofisher.krfishersci.nothermofisher.com

Future research is likely to focus on several key areas:

Novel Ligand Development: this compound serves as a scaffold for new, more sophisticated chiral ligands. For example, it has been used to synthesize C2-symmetric spirocyclic bis-oxazoline (SPIROX) ligands, which are promising for asymmetric catalysis. mdpi.com

Expanding Biocatalytic Routes: Further optimization and engineering of enzyme cascades will likely lead to even more efficient, scalable, and economically viable production of (S)-phenylglycinol and its derivatives from bio-based materials. researchgate.netresearchgate.net

Ylide-Mediated Reactions: The use of phenylglycinol-derived chiral auxiliaries in ammonium (B1175870) ylide-mediated reactions has proven to be a promising strategy for synthesizing chiral epoxides and aziridines with high stereoselectivity. rsc.org This area is ripe for further exploration to broaden the scope and application of these reactions.

The trajectory of this compound studies points towards its increasing importance in green chemistry and advanced asymmetric synthesis, driven by innovations in biocatalysis and the design of novel chiral structures.

Properties

IUPAC Name |

(2S)-2-amino-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXJGQCXFSSHNL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943295 | |

| Record name | 2-Amino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20989-17-7 | |

| Record name | (+)-Phenylglycinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20989-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, beta-amino-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020989177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of S + 2 Phenylglycinol

Classical Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture, known as resolution, remains a practical and economically viable method for the large-scale production of (S)-(+)-2-Phenylglycinol. This approach typically involves the use of a chiral resolving agent to form diastereomers, which can then be separated due to their different physical properties.

Diastereomeric Salt Formation with Chiral Resolving Agents

A common and effective resolution strategy is the formation of diastereomeric salts by reacting the racemic 2-phenylglycinol with a chiral acid. The resulting diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization.

Tartaric acid is a widely used chiral resolving agent for amines. In the resolution of racemic 2-phenylglycinol, the use of L-tartaric acid can lead to the formation of diastereomeric salts. google.com The difference in solubility between the (S)-2-phenylglycinol-L-tartrate and (R)-2-phenylglycinol-L-tartrate salts allows for the isolation of the desired (S)-enantiomer through crystallization. oup.com

Mandelic acid is another effective chiral resolving agent for separating enantiomers of amino alcohols. nordmann.global The reaction of racemic 2-phenylglycinol with an enantiomerically pure form of mandelic acid, such as (R)-(-)-mandelic acid, results in the formation of diastereomeric salts. lcms.cz These salts can then be separated based on their differential solubility in a suitable solvent system. lcms.czresearchgate.net The choice of solvent and crystallization conditions is critical for achieving high diastereomeric excess and yield. lcms.cz

Chromium Chloride-Mediated Resolution

A more novel approach to the resolution of racemic 2-phenylglycinol involves the use of a chromium(III) chloride complex.

This method, detailed in Chinese patent CN103204780A, involves the reaction of racemic 2-phenylglycinol with m-cyanoaniline and chromium chloride hexahydrate in chlorobenzene. google.com The (S)-enantiomer selectively crystallizes out of the solution as its hydrochloride salt. This process is reported to achieve a high recovery of 85–90% with an impressive enantiomeric excess (ee) of 99%. The reaction is carried out at room temperature, and the product is isolated through thermal filtration followed by dissolution and recrystallization. google.com

Asymmetric Synthesis Approaches

Asymmetric synthesis offers a direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. Several asymmetric strategies have been developed for the synthesis of this compound.

One notable approach involves the asymmetric reduction of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of 2-phenylglycine derivatives using chiral catalysts can yield this compound with high enantioselectivity. Another method is the reduction of (S)-2-phenylglycine using reducing agents like lithium aluminum hydride.

Recent advancements have also explored biocatalytic methods. For example, engineered enzymes such as ω-transaminases can be used for the asymmetric amination of a ketone precursor to produce chiral phenylglycinol. nih.gov A multi-enzyme cascade system has been developed to convert L-phenylalanine into (S)-phenylglycinol with high conversion and excellent enantiomeric excess (>99% ee). nih.govhep.com.cn

| Synthesis Method | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) |

| Diastereomeric Salt Formation with Tartaric Acid | L-Tartaric Acid | Variable | High |

| Diastereomeric Salt Formation with Mandelic Acid | (R)-(-)-Mandelic Acid | Variable | High |

| Chromium Chloride-Mediated Resolution | CrCl₃·6H₂O, m-cyanoaniline | 85-90% | 99% |

| Asymmetric Hydrogenation | Chiral Catalysts | 90-95% | 97-99% |

| Biocatalytic Cascade | Engineered E. coli with ω-transaminase | 71.0% | >99% |

Table 1: Comparison of Synthesis Methodologies for this compound

Reduction of (S)-2-Phenylglycine and Derivatives

The reduction of the carboxylic acid or ester functionality of (S)-2-phenylglycine and its derivatives is a common and direct route to this compound. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and their esters to primary alcohols. The reduction of (S)-2-phenylglycine or its esters, such as the methyl ester, with LiAlH₄ is a well-established method for producing this compound. orgsyn.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

This method is known for its high efficiency and generally provides good yields. For instance, the reduction of (S)-2-phenylglycine methyl ester with LiAlH₄ can achieve yields in the range of 80-85% with an enantiomeric excess greater than 98%. One reported procedure for the reduction of phenylglycine to phenylglycinol yielded 76% of the desired product. orgsyn.org Another protocol involving the reduction of (-)-phenylglycine with LiAlH₄ also produced this compound. orgsyn.org The high reactivity of LiAlH₄ necessitates careful handling and controlled reaction conditions.

Sodium Borohydride (B1222165) (NaBH₄) Reduction

Sodium borohydride (NaBH₄) is a milder reducing agent compared to LiAlH₄ and is often used for the reduction of esters to alcohols. While NaBH₄ alone is generally not effective for the reduction of carboxylic acids, its reactivity can be enhanced by the addition of a Lewis acid, such as boron trifluoride etherate. google.com

In the synthesis of this compound, a combination of sodium borohydride and a Lewis acid can be employed to reduce (S)-2-phenylglycine. google.com One approach involves adding sodium borohydride in batches to a solution of L-phenylglycine in tetrahydrofuran, followed by the dropwise addition of boron trifluoride etherate at a controlled temperature of 0°C. google.com Another study reported the synthesis of D-Phenylglycinol by reducing D-phenylglycine using a sodium borohydride-iodine system in tetrahydrofuran, highlighting the versatility of this reagent in combination with different additives. chemicalbook.com The use of NaBH₄ is considered a milder alternative to LiAlH₄. google.com

Table 1: Comparison of Reduction Methods for (S)-2-Phenylglycine Derivatives

| Reducing Agent | Substrate | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | (S)-2-Phenylglycine methyl ester | THF | 80-85% | >98% | |

| LiAlH₄ | Phenylglycine | Not specified | 76% | Not specified | orgsyn.org |

| NaBH₄ / Boron trifluoride etherate | L-Phenylglycine | THF | Not specified | Not specified | google.com |

| NaBH₄ / Iodine | D-Phenylglycine | THF | Not specified | Not specified | chemicalbook.com |

Asymmetric Hydrogenation of 2-Phenylglycine Derivatives

Asymmetric hydrogenation represents a powerful strategy for the synthesis of chiral compounds like this compound from prochiral precursors. This method avoids the need for a pre-existing chiral center in the starting material and can offer high enantioselectivity.

Role of Chiral Catalysts

The success of asymmetric hydrogenation hinges on the use of chiral catalysts, which are typically transition metal complexes containing chiral ligands. renyi.hugoogle.com These catalysts create a chiral environment that directs the hydrogenation reaction to favor the formation of one enantiomer over the other. acs.org For the synthesis of amino acids and their derivatives, chiral rhodium and ruthenium complexes are commonly employed. renyi.hu

While direct asymmetric hydrogenation of a 2-phenylglycine derivative to this compound is a plausible route, specific examples in the provided search results are more general to the synthesis of chiral amines and amino alcohols. For instance, nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimines has been shown to produce enantioenriched products, including phenylglycinol. nih.gov The choice of the metal and the chiral ligand is critical and often requires empirical screening to achieve high activity and selectivity for a specific substrate. acs.org

Biocatalytic Cascade Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered microorganisms can be designed to perform multi-step reaction cascades, converting simple starting materials into complex chiral molecules.

Conversion from L-Phenylalanine via Engineered Escherichia coli Cell Modules

A notable biocatalytic approach for the synthesis of this compound involves the use of engineered Escherichia coli. nih.govnih.gov This strategy utilizes a multi-step enzymatic cascade to convert the readily available amino acid L-phenylalanine into the target molecule. nih.govresearchgate.nethep.com.cn

The process typically involves two engineered E. coli cell modules. nih.govnih.gov The first module is responsible for converting L-phenylalanine into an intermediate, 2-hydroxyacetophenone (B1195853). nih.govnih.gov This is achieved through a six-enzyme pathway co-expressed within the E. coli cells, which includes a phenylalanine ammonia (B1221849) lyase, a ferulic acid decarboxylase, a phenylacrylic acid decarboxylase, a styrene (B11656) monooxygenase, an epoxide hydrolase, and an alcohol dehydrogenase. nih.govnih.gov

The second engineered E. coli module then converts 2-hydroxyacetophenone into (S)-phenylglycinol. nih.govnih.gov This module co-expresses an (S)-ω-transaminase, along with alanine (B10760859) dehydrogenase and glucose dehydrogenase for cofactor regeneration. nih.govnih.gov By combining these two modules, L-phenylalanine can be converted to (S)-phenylglycinol with high conversion and excellent enantiomeric excess (>99% ee). nih.govresearchgate.net On a preparative scale, this biocatalytic cascade system has been shown to produce (S)-phenylglycinol with a yield of 71.0% and a productivity of 5.19 g/L/d. nih.govresearchgate.net This method is advantageous due to its mild reaction conditions and the avoidance of additional cofactors. nih.govhep.com.cn

Table 2: Key Enzymes in the Biocatalytic Cascade for this compound Synthesis

| Enzyme | Role | Module | Reference |

|---|---|---|---|

| Phenylalanine ammonia lyase | Converts L-phenylalanine to transcinnamic acid | Module 1 | nih.govnih.gov |

| Ferulic acid decarboxylase / Phenylacrylic acid decarboxylase | Converts transcinnamic acid to styrene | Module 1 | nih.govnih.gov |

| Styrene monooxygenase | Converts styrene to styrene oxide | Module 1 | nih.govnih.gov |

| Epoxide hydrolase | Converts styrene oxide to phenylethane-1,2-diol | Module 1 | nih.govnih.gov |

| Alcohol dehydrogenase | Converts phenylethane-1,2-diol to 2-hydroxyacetophenone | Module 1 | nih.govnih.gov |

| (S)-ω-Transaminase | Converts 2-hydroxyacetophenone to (S)-phenylglycinol | Module 2 | nih.govnih.gov |

| Alanine dehydrogenase / Glucose dehydrogenase | Cofactor regeneration | Module 2 | nih.govnih.gov |

Enzymatic Conversion from Styrene Oxide

An alternative biocatalytic route involves the conversion of styrene oxide to phenylglycinol. A multi-enzyme cascade has been developed for the asymmetric synthesis of (R)-2-phenylglycinol from racemic styrene oxide. nih.gov This pathway typically involves an epoxide hydrolase to open the epoxide ring, followed by oxidation with a dehydrogenase and subsequent amination via a transaminase. researchgate.net One reported cascade for the (R)-enantiomer utilizes an epoxide hydrolase, a glycerol (B35011) dehydrogenase, and an ω-transaminase. researchgate.net While this specific example produces the (R)-enantiomer, the principle demonstrates the viability of using styrene oxide as a starting material for enzymatic synthesis of phenylglycinols.

Microwave-Assisted Synthesis in Chiral Auxiliary Production

Microwave-assisted synthesis has emerged as an efficient methodology for producing chiral auxiliaries. This technique significantly shortens reaction times and improves yields by enabling rapid and uniform heating of polar compounds. researchgate.netnih.gov For instance, a practical and efficient protocol for the laboratory-scale preparation of Schöllkopf's bis-lactim ether chiral auxiliaries has been developed using microwave-assisted heating. researchgate.net This method avoids low-temperature reactions and the use of high-boiling point solvents, relying on inexpensive and readily available starting materials. researchgate.net The application of microwave energy can accelerate key steps, such as the cyclization to form 2,5-diketopiperazine derivatives, which are precursors to chiral auxiliaries. researchgate.net This demonstrates the potential of microwave technology to streamline the synthesis of complex chiral molecules related to this compound.

Industrial Scale Production Considerations

Catalytic Hydrogenation Methods for Efficiency and High Enantiomeric Excess

For large-scale industrial production of this compound, catalytic hydrogenation is often the preferred method due to its efficiency and ability to achieve high enantiomeric excess. This approach typically involves the hydrogenation of a suitable precursor, such as an amino acid ester.

A notable example is the hydrogenation of (S)-2-phenylglycine tert-butyl ester using a palladium on carbon (Pd/C) catalyst in methanol, which produces the target compound in 75–78% yield. Another highly effective industrial method is the selective hydrogenation of R-phenylglycine methyl ester over a magnesium-modified Cu/ZnO/Al2O3 catalyst. This process achieves an 87.7% yield of the corresponding R-phenylglycinol with an enantiomeric excess of approximately 100%, demonstrating the method's high stereoselectivity and potential for producing the (S)-enantiomer with a similar precursor. researchgate.net Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts is also a powerful technique for directly synthesizing the compound from prochiral ketones, achieving yields of 90-95% and ee values between 97-99%.

| Method | Precursor | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| Catalytic Hydrogenation | (S)-2-phenylglycine tert-butyl ester | Pd/C | 75-78% | Not specified | |

| Asymmetric Hydrogenation | 2-phenylglycine ketone | (S)-BINAP-RuCl₂ | 90-95% | 97-99% | |

| Selective Hydrogenation | R-phenylglycine methyl ester | Mg-modified Cu/ZnO/Al2O3 | 87.7% | ~100% | researchgate.net |

Comparison of Cost-Effectiveness and Scalability of Methods

The industrial viability of any synthetic route for producing this compound hinges on two critical factors: cost-effectiveness and scalability. A thorough analysis of the various available methods reveals a trade-off between yield, enantiomeric purity, operational complexity, and economic feasibility. Methods that are elegant on a laboratory scale may not be suitable for large-scale production due to high costs of reagents or difficult-to-manage procedures.

Chemical Synthesis Methods

Traditional chemical synthesis routes include the reduction of (S)-2-phenylglycine derivatives, asymmetric hydrogenation, and resolution of racemic mixtures.

Reduction using Metal Hydrides: The reduction of (S)-2-Phenylglycine with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve high yields (80-85%) and excellent enantiomeric excess (>98%). However, the high cost and hazardous nature of LiAlH₄ present significant challenges for large-scale industrial application, categorizing its cost-efficiency as high and scalability as moderate.

Asymmetric Hydrogenation: This method employs chiral catalysts to hydrogenate 2-phenylglycine derivatives. It is often favored for industrial production due to its high efficiency, yielding products with 90-95% yield and 97-99% enantiomeric excess. The scalability of asymmetric hydrogenation is considered high, making it a preferred route for manufacturers despite the moderate initial cost of the specialized chiral catalysts.

Biocatalytic and Chemoenzymatic Methods

In recent years, biocatalysis has emerged as a highly attractive alternative, offering mild reaction conditions, high selectivity, and improved sustainability.

Biocatalytic Reduction & Cascades: Enzyme-based methods, such as using an alcohol dehydrogenase from Lactobacillus brevis (LbADH), have demonstrated high yields (92%) and enantiomeric excess (99%) and are considered highly scalable and cost-effective. A pilot plant study successfully produced 500 kg/month using this biocatalytic approach, significantly reducing waste compared to chemical methods.

Multi-enzyme cascade reactions starting from renewable feedstocks like L-phenylalanine are also being developed. nih.govacs.orgresearchgate.net One such system, using engineered E. coli cell modules, converted L-phenylalanine to (S)-phenylglycinol with a 71.0% yield and >99% enantiomeric excess on a 100-mL scale. nih.govnih.gov These one-pot processes are advantageous as they can be redox-self-sufficient and operate under mild conditions, although optimizing substrate loading and productivity for industrial scales remains a key research focus. nih.govacs.orgresearchgate.net

The following table provides a comparative overview of the key performance indicators for various synthesis methodologies.

| Synthesis Method | Typical Yield (%) | Enantiomeric Excess (ee, %) | Scalability | Cost-Effectiveness |

| LiAlH₄ Reduction | 80-85 | >98 | Moderate | High Cost |

| Asymmetric Hydrogenation | 90-95 | 97-99 | High | Moderate |

| Biocatalytic Reduction | 92 | 99 | High | High |

| Multi-enzyme Cascade | 71 nih.govnih.gov | >99 nih.govnih.gov | Moderate-High nih.gov | High |

| Evans' Auxiliary | 65-70 | >99 | Low | Low |

| Racemic Resolution | 85-90 | 99 | High | Moderate |

S + 2 Phenylglycinol As a Chiral Auxiliary in Asymmetric Synthesis

Design Principles for Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to guide a stereoselective reaction. wikipedia.orgnumberanalytics.com The effectiveness of a chiral auxiliary, such as (S)-(+)-2-Phenylglycinol, is predicated on several key design principles:

High Stereochemical Control: The primary function of a chiral auxiliary is to induce high diastereoselectivity in a given reaction, which, upon removal of the auxiliary, translates to a high enantiomeric excess (e.e.) of the final product. numberanalytics.com This is often achieved through steric hindrance, where bulky groups on the auxiliary block one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. numberanalytics.com

Conformational Rigidity: A rigid conformational structure in the auxiliary-substrate adduct is crucial for effective stereochemical communication. numberanalytics.comnumberanalytics.com Rigidity reduces the number of possible transition states, thereby enhancing the energy difference between the pathways leading to the different stereoisomers. numberanalytics.com

Ease of Attachment and Removal: The auxiliary must be easily and efficiently attached to the substrate and subsequently cleaved under mild conditions without racemizing the newly formed stereocenter or other parts of the molecule. numberanalytics.comrsc.org

Recoverability: For economic viability, especially in large-scale synthesis, the chiral auxiliary should be recoverable in high yield and purity for reuse. wikipedia.org

Predictable Stereochemistry: The stereochemical outcome of the reaction should be predictable, allowing for the targeted synthesis of a specific enantiomer. researchgate.net The availability of both enantiomers of the auxiliary, as is the case for phenylglycinol, is highly advantageous as it provides access to both enantiomers of the target molecule. ub.edu

This compound and its derivatives embody these principles, making them highly effective and widely used chiral auxiliaries in asymmetric synthesis.

Application in Oxazolidinone Methodologies

One of the most significant applications of this compound is in the formation of chiral oxazolidinone auxiliaries, famously pioneered by David A. Evans. These auxiliaries are particularly powerful in controlling the stereochemistry of enolate reactions.

Evans' Oxazolidinone Route

The Evans' oxazolidinone methodology provides a robust framework for the asymmetric synthesis of a wide range of chiral compounds, particularly α-substituted carboxylic acids and their derivatives. numberanalytics.com

The process begins with the attachment of the chiral auxiliary to a carboxylic acid. The this compound-derived oxazolidinone is first acylated to form an N-acyl oxazolidinone (an imide). santiago-lab.com This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium, followed by reaction with an acyl chloride. santiago-lab.com

The key stereoselective step is the alkylation of the enolate derived from this N-acyl oxazolidinone. santiago-lab.com Deprotonation of the α-proton with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The chelation between the lithium cation and the two carbonyl oxygens of the imide creates a rigid, planar Z-enolate. santiago-lab.com The phenyl group at the C4 position of the oxazolidinone then effectively shields one face of the enolate. santiago-lab.com Consequently, an incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. santiago-lab.com

| Step | Description | Key Features |

| Acylation | The oxazolidinone nitrogen is acylated with a desired carboxylic acid derivative. | Forms a chiral N-acyl imide. |

| Enolate Formation | The α-proton of the acyl group is removed by a strong base (e.g., LDA). | Preferentially forms a rigid Z-enolate due to chelation. |

| Alkylation | The enolate reacts with an electrophile (e.g., alkyl halide). | The phenyl group directs the attack to the opposite face, ensuring high diastereoselectivity. |

Following the stereoselective alkylation, the chiral auxiliary is cleaved from the product. The robust nature of the oxazolidinone allows for its removal under various conditions to yield different functionalities, without affecting the newly created stereocenter. rsc.orgsantiago-lab.com Common methods for auxiliary removal include: santiago-lab.com

Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) yields the chiral carboxylic acid.

Reductive Cleavage: Using reducing agents such as lithium borohydride (B1222165) (LiBH4) or lithium aluminum hydride (LiAlH4) produces the corresponding chiral primary alcohol.

Transesterification: Reaction with alkoxides, like sodium methoxide, can generate chiral esters.

Conversion to Aldehydes: Reduction followed by mild oxidation can provide access to chiral aldehydes.

The ability to generate various chiral building blocks from a single intermediate highlights the versatility of this methodology. The auxiliary itself can typically be recovered and reused. wikipedia.org

Synthesis of Chiral Oxazolidin-2-ones and Oxazolidine-2-thiones

This compound is a direct precursor for the synthesis of the corresponding (S)-4-phenyl-1,3-oxazolidin-2-one. This is often accomplished by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI). santiago-lab.commdpi.com Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for these transformations. mdpi.com

Similarly, chiral oxazolidine-2-thiones can be synthesized from this compound. These sulfur-containing analogues are prepared by treating the amino alcohol with thiophosgene (B130339) or, more commonly, with carbon disulfide in the presence of a base. mdpi.com Thiazolidine-2-thiones can also be produced under certain microwave conditions using carbon disulfide. mdpi.com These thione derivatives are also effective chiral auxiliaries, often employed in stereoselective aldol (B89426) reactions and other transformations. thermofisher.com

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Diethyl Carbonate / K2CO3 (Microwave) | (S)-4-Phenyl-1,3-oxazolidin-2-one | mdpi.com |

| This compound | Carbon Disulfide / K2CO3 (Ethanol) | (S)-4-Phenyl-1,3-oxazolidine-2-thione | mdpi.com |

Chiral Auxiliary-Mediated Strecker Reactions

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. When a chiral amine is used, the reaction can proceed diastereoselectively, providing a route to enantiomerically enriched amino acids. This compound has proven to be an excellent chiral auxiliary for this purpose. thieme-connect.deoup.com

The reaction involves the condensation of an aldehyde with this compound to form a chiral imine intermediate. rsc.org Subsequent addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the imine double bond occurs diastereoselectively. thieme-connect.denih.gov The stereochemical bias is induced by the chiral auxiliary. The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid. oup.com

A key advantage of using this compound in this context is that the diastereoselectivity can often be thermodynamically controlled. oup.com This means that even if the initial cyanide addition is not highly selective, an equilibrium can be established that favors the more stable diastereomer, leading to high diastereomeric excess. oup.com This approach has been successfully applied to the synthesis of various L-α-amino acids, including L-α-arylglycines. oup.com The auxiliary is typically removed by hydrogenolysis. oup.com Several groups have reported high diastereoselectivities (60-70% or higher) using this auxiliary in Strecker-type reactions. thieme-connect.de

| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product Type |

| Aldehyde (R-CHO) | This compound | Cyanide (e.g., HCN) | Chiral α-aminonitrile | α-Amino acid |

Synthesis of Enantiomerically Pure Alpha-Aminonitriles

The Strecker synthesis, a three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, is a classic method for preparing α-amino acids. When a chiral amine like this compound is used in place of ammonia, the reaction proceeds with asymmetric induction, yielding enantiomerically enriched α-aminonitriles. worktribe.comrsc.orgresearchgate.net These nitriles are valuable precursors to optically active α-amino acids. researchgate.net

The process typically involves the condensation of an aldehyde with this compound to form a chiral imine intermediate. Subsequent nucleophilic addition of a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, to this imine occurs with facial selectivity, dictated by the stereochemistry of the phenylglycinol auxiliary. rsc.orgthieme-connect.de For instance, the reaction of 1-naphthaldehyde (B104281) with (R)-2-phenylglycinol and sodium cyanide yields (S)-2-{[(R)-2-Hydroxy-1-phenylethyl]amino}(1-naphthyl)acetonitrile. thieme-connect.de The diastereoselectivity of this addition is often high, allowing for the separation of the desired diastereomer. rsc.org

The choice of cyanide source and reaction conditions can influence the diastereomeric ratio. thieme-connect.de For example, using trimethylsilyl cyanide in the presence of a Lewis acid can enhance diastereoselectivity. Subsequent hydrolysis of the nitrile group and cleavage of the chiral auxiliary affords the desired enantiomerically pure α-amino acid. researchgate.net The oxidative cleavage of the auxiliary is a common and efficient method for its removal. researchgate.net

Diastereoselective Control and Optimization

The diastereoselectivity of the Strecker reaction using this compound is influenced by several factors, including the structure of the aldehyde substrate and the reaction conditions. Research has shown that phenylglycinol-derived auxiliaries generally lead to higher diastereoselectivities compared to other chiral amines like (1-phenylethyl)amine. thieme-connect.de

In a study comparing (R)-2-phenylglycinol with (S)-α-methylbenzylamine for the synthesis of tryptophan analogues, both auxiliaries provided the α-aminonitrile products with a favorable diastereomeric ratio (dr) of 2–3:1. rsc.org The nucleophilic addition of the nitrile occurs preferentially at the less sterically hindered diastereotopic face of the imine intermediate. rsc.org

Facilitation of Conjugate Additions

This compound and its derivatives are effective chiral auxiliaries in facilitating stereoselective conjugate additions, particularly Michael addition reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in an asymmetric manner.

Michael Addition Reactions

In the context of Michael additions, this compound is typically incorporated into a chiral acceptor molecule. For example, a bicyclic heterocycle derived from the reaction of (S)-phenylglycinol with cyanogen (B1215507) bromide and subsequently with methyl propiolate serves as a chiral Michael acceptor. thieme-connect.com The conjugate addition of organocuprate reagents to this system proceeds with high diastereoselectivity. thieme-connect.com

The stereochemical outcome is generally governed by the attack of the nucleophile from the face anti to the phenyl group of the auxiliary. thieme-connect.com The efficiency and selectivity of these reactions can be enhanced by the presence of additives like trimethylsilyl chloride (TMSCl). thieme-connect.com

The use of this compound derivatives in Michael additions consistently leads to high levels of diastereoselectivity. In the addition of organocuprates to a bicyclic chiral building block derived from (S)-phenylglycinol, complete diastereoselectivity was observed. thieme-connect.com This high degree of stereocontrol is attributed to the rigid conformation of the bicyclic system, which effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face.

The following table summarizes the diastereoselective conjugate addition of various organocuprate reagents to a chiral Michael acceptor derived from this compound. thieme-connect.com

| Entry | Reagent (R₂CuLi) | R | Yield (%) |

| a | Me₂CuLi | Me | 91 |

| b | Bu₂CuLi | Bu | 85 |

| c | Ph₂CuLi | Ph | 72 |

Table showing the results of Michael addition reactions. The reactions were performed using R₂CuLi and TMSCl in an Et₂O/THF solvent mixture, with temperatures ranging from -78 °C to room temperature. thieme-connect.com

A significant application of conjugate additions mediated by this compound is the asymmetric synthesis of β-amino acids. These compounds are important structural components of various biologically active molecules. thieme-connect.com

The synthesis starts with the preparation of a chiral imine from an aldehyde and (S)-phenylglycinol. This imine then reacts with a Reformatsky reagent (BrZnCH₂CO₂tBu) in a conjugate addition-like manner to yield a β-amino ester derivative with high diastereoselectivity (de > 98%). acs.org The amino alcohol auxiliary in the resulting product can be oxidatively cleaved, for instance with sodium periodate, to furnish the desired β-amino ester. acs.orggoogle.com This methodology provides a practical and large-scale route to enantiomerically pure β-amino esters. acs.org

Stereoselective Alkylation Reactions

This compound is also instrumental in directing stereoselective alkylation reactions, particularly in the synthesis of substituted piperidines. arkat-usa.orgnih.gov Bicyclic lactams derived from the cyclocondensation of δ-oxoesters and (S)-phenylglycinol serve as powerful scaffolds for the stereocontrolled introduction of substituents. arkat-usa.org

The alkylation of the enolate generated from the lactam carbonyl occurs with high facial stereoselectivity. arkat-usa.org For example, the alkylation of the enolate derived from a phenylglycinol-based bicyclic lactam with alkyl halides like methyl iodide or benzyl (B1604629) bromide proceeds to give the corresponding 3-substituted piperidones with good stereoselectivity. arkat-usa.org However, the chemical yields can sometimes be moderate due to competing side reactions, such as the deprotonation of the benzylic methine proton, which can lead to the opening of the oxazolidine (B1195125) ring. arkat-usa.org

The stereochemical outcome of the alkylation is influenced by the configuration of the stereocenters within the bicyclic lactam system. arkat-usa.orgnih.gov By carefully choosing the starting lactam diastereomer and the alkylating agent, it is possible to synthesize a variety of enantiopure 3-alkylpiperidines. arkat-usa.org The chiral auxiliary can be subsequently removed, often by hydrogenolysis, to yield the final product. arkat-usa.org

The table below illustrates the results of the alkylation of a phenylglycinol-derived bicyclic lactam with different electrophiles. arkat-usa.org

| Entry | Electrophile | Product | Yield (%) | Diastereoselectivity |

| 1 | MeI | (–)-2 | 44 | exo |

| 2 | BnBr | (+)-3 | 26 | exo |

| 3 | EtI | (–)-4 | 82 | exo |

Table showing the stereoselective alkylation of a bicyclic lactam derived from (R)-phenylglycinol. The reactions were carried out using LiHMDS as the base. arkat-usa.org

Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams

The alkylation of enolates derived from this compound-based oxazolopiperidone lactams is a powerful method for the stereoselective introduction of substituents on the piperidine (B6355638) ring. tdx.catacs.org The stereochemical course of the alkylation is influenced by several factors, including the configuration of the C-8a stereocenter and the presence of substituents at other positions on the lactam scaffold. acs.orgnih.gov

Research has shown that the enolate alkylation of these lactams allows for the stereocontrolled introduction of various alkyl and benzyl groups. tdx.catacs.org The rigidity of the bicyclic oxazolopiperidone system directs the approach of the electrophile, leading to high diastereoselectivity. For instance, the alkylation of the lithium enolates of these lactams with alkyl halides typically occurs from the face opposite to the phenyl group of the auxiliary, thus ensuring effective chiral induction.

The stereoselectivity of these alkylation reactions has been systematically studied. acs.org The configuration of the newly formed stereocenter is dependent on the configuration of the starting lactam and the specific reaction conditions employed. This control over stereochemistry is crucial for building complex molecules with multiple chiral centers. acs.org High stereoselectivities are often achieved, particularly in the generation of quaternary stereocenters through dialkylation reactions, by carefully choosing the starting lactam's configuration and the sequence of introducing the substituents. researchgate.net

Table 1: Stereoselective Alkylation of Phenylglycinol-Derived Lactams

| Starting Lactam Stereochemistry | Electrophile | Major Product Stereochemistry | Reference |

|---|---|---|---|

| (3R,8aS) | Alkyl Halide | (6S)-Alkylated Lactam | acs.org |

| (3R,8aR) | Alkyl Halide | (6R)-Alkylated Lactam | acs.org |

Synthesis of Substituted Piperidines and Indole (B1671886) Alkaloids

The synthetic utility of the alkylated oxazolopiperidone lactams is demonstrated by their conversion into a diverse range of enantiopure substituted piperidines and complex indole alkaloids. nih.govresearchgate.net After the stereoselective alkylation, the chiral auxiliary can be reductively cleaved to unmask the substituted piperidine ring. ub.edu This strategy has been successfully applied to the synthesis of cis- and trans-3,5-disubstituted, 2,5-disubstituted, and 2,3,5-trisubstituted piperidines. acs.orgnih.gov

This methodology has proven to be particularly fruitful in the total synthesis of natural products. nih.gov For example, it has enabled the enantioselective synthesis of various piperidine-containing alkaloids, including madangamines and 2,5-disubstituted decahydroquinolines. ub.edunih.gov Furthermore, this approach has been instrumental in the synthesis of complex indole alkaloids such as 20R- and 20S-dihydrocleavamine and quebrachamine. researchgate.netnih.gov The strategy relies on using the phenylglycinol-derived lactam as a versatile scaffold to construct the core piperidine structure with the desired stereochemistry before its elaboration into the final alkaloid framework. ub.edu The uleine (B1208228) group of indole alkaloids, which feature a 2,4-bridged, 2,3,4-trisubstituted piperidine core, has also been synthesized using this approach. ub.edu

Chiral Induction in Cyclocondensation Reactions

This compound plays a crucial role as a chiral inductor in stereoconvergent cyclocondensation reactions. ub.edunih.govacs.org These reactions are key steps in the synthesis of complex heterocyclic systems, allowing for the generation of multiple stereocenters with high stereocontrol in a single step. researchgate.netresearchgate.net

Stereoconvergent Cyclocondensation with δ-Keto Esters

The cyclocondensation of this compound with δ-keto esters is a highly effective method for producing chiral lactams. ub.edunih.govacs.org This reaction often proceeds via a stereoconvergent pathway, where a mixture of stereoisomers of the starting keto ester can be converted into a single, enantiopure tricyclic lactam. ub.eduresearchgate.net This process can involve dynamic kinetic resolution, where a configurationally labile stereocenter in the keto ester epimerizes during the reaction to favor the formation of one diastereomeric product. researchgate.net

The stereoselectivity of the cyclocondensation is governed by the thermodynamics of the intermediate oxazolidine and the subsequent lactamization step. ub.edu For example, the reaction of (S)-phenylglycinol with a substituted cyclohexanone-based δ-keto ester can lead to a single tricyclic lactam in high yield and stereoselectivity. ub.edu The phenyl group of the chiral auxiliary effectively shields one face of the molecule, directing the cyclization to occur from the less hindered side. This methodology allows for the creation of up to four well-defined stereocenters in a single synthetic operation. researchgate.net

Synthesis of Enantiopure Decahydroquinolines

The chiral tricyclic lactams obtained from the cyclocondensation of (S)-phenylglycinol and δ-keto esters are valuable precursors for the enantioselective synthesis of decahydroquinolines (DHQs). ub.edunih.govacs.org The decahydroquinoline (B1201275) ring system is a core structure in numerous biologically active alkaloids. ub.edu

The synthesis involves a straightforward, often three-step, route to enantiopure 5-, 7-, and 5,7-substituted cis-decahydroquinolines. ub.edunih.gov After the initial stereoconvergent cyclocondensation, the resulting oxazoloquinolone lactam undergoes a two-step reductive sequence to remove the chiral auxiliary, yielding the target enantiopure cis-DHQ. rsc.org This strategy has been successfully used to prepare various substituted cis-decahydroquinolines, including 6-substituted and various dimethyl-substituted derivatives. rsc.orgacs.org The power of this method has been showcased in the total synthesis of Lycopodium alkaloids like (–)-cermizine B. ub.eduresearchgate.net

Table 2: Synthesis of Enantiopure Decahydroquinolines via Cyclocondensation

| Chiral Auxiliary | Reactant | Key Step | Product | Reference |

|---|---|---|---|---|

| (S)-Phenylglycinol | Substituted δ-Keto Ester | Stereoconvergent Cyclocondensation | Enantiopure Tricyclic Lactam | ub.edu |

| (S)-Phenylglycinol | Cyclohexanone-based δ-keto ester | Stereoconvergent Cyclocondensation | 5,7-Substituted cis-Decahydroquinoline | ub.edunih.gov |

Role in the Synthesis of Chiral Amino Acids and Derivatives

This compound serves as a critical chiral starting material for the synthesis of non-proteinogenic chiral β-amino acids and their derivatives. These compounds are important building blocks in medicinal chemistry and drug development.

The synthesis often begins by converting (S)-phenylglycinol into a chiral imine. For example, the reaction of (S)-phenylglycinol with an aldehyde, such as a protected 3,5-dihalosalicylaldehyde, in the presence of a dehydrating agent like magnesium sulfate, yields the corresponding chiral imine. google.comgoogle.com This imine then undergoes a stereoselective addition reaction. In one approach, the imine is reacted with a Reformatsky reagent (e.g., BrZnCH₂CO₂tBu·THF). google.comgoogle.com The chiral auxiliary directs the addition to one face of the imine, resulting in an amino alcohol product with high diastereoselectivity. google.com

Following the stereoselective addition, the chiral auxiliary is removed. Oxidative cleavage of the resulting amino alcohol, for instance using lead tetraacetate or sodium periodate, breaks the C-N bond of the original phenylglycinol moiety. google.comgoogle.com This step generates a new imine, which can then be hydrolyzed to afford the desired chiral β-amino ester. This process allows for the preparation of either (R) or (S) isomers of the β-amino acid with high enantiomeric excess, often exceeding 96-99%. google.comgoogle.com

S + 2 Phenylglycinol in Chiral Ligand Design and Metal Catalysis

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful tool for this purpose. The efficacy of an asymmetric catalyst is largely dependent on the design of the chiral ligand that coordinates to the metal center. (S)-(+)-2-Phenylglycinol has proven to be an exceptionally versatile and valuable building block in the development of a diverse array of chiral ligands. nih.gov Its rigid phenyl group and vicinal amino alcohol functionality provide a well-defined stereochemical environment that can be effectively translated into high levels of enantioselectivity in a variety of chemical transformations. Ligands derived from this chiral scaffold, such as bisoxazolines (BOX) and phosphanyl-oxazolines (PHOX), have been successfully employed in numerous transition metal-catalyzed reactions. nih.gov

Bisoxazoline Ligands

Bis(oxazoline), commonly abbreviated as BOX, ligands are a class of C₂-symmetric chiral ligands that have gained prominence in asymmetric catalysis. Their modular synthesis and structural tunability allow for the fine-tuning of steric and electronic properties to suit specific catalytic applications. The chiral centers originating from an amino alcohol precursor, such as this compound, are positioned to effectively control the facial selectivity of substrate approach to the coordinated metal center.

The synthesis of BOX ligands typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral β-amino alcohol. When this compound is used as the chiral precursor, it imparts its stereochemical information to the resulting C₂-symmetric ligand. A general synthetic route involves the reaction of this compound with a dinitrile or diacyl chloride, such as dimethyl malonyl chloride, followed by a cyclization step to form the two oxazoline (B21484) rings. This straightforward procedure allows for the creation of a library of ligands with different backbone linkers connecting the two chiral oxazoline units.

These ligands form stable chelate complexes with various transition metals, including copper, zinc, and palladium. The resulting chiral catalysts have been extensively evaluated in a range of asymmetric reactions. For instance, copper(II)-BOX complexes derived from phenylglycinol analogues have shown high efficacy in asymmetric Friedel-Crafts alkylations and Henry reactions. The steric bulk of the phenyl group on the oxazoline ring plays a crucial role in creating a chiral pocket that dictates the stereochemical outcome.

| Reaction Type | Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) |

| Friedel-Crafts Alkylation | Zn(II) | Phenyl-BOX | Indole (B1671886) | Up to 74% |

| Henry Reaction | Co(II) | Fluorous Phenyl-BOX | Nitromethane & Benzaldehyde | High |

| Cyclopropanation | Cu(I) | Phenyl-BOX | Styrene (B11656) & Ethyl diazoacetate | High |

This table presents illustrative data on the performance of bisoxazoline ligands in various asymmetric reactions.

Phosphanyl-Oxazoline (PHOX) Ligands

Phosphanyl-oxazoline (PHOX) ligands represent a highly successful class of non-symmetrical, modular P,N-chelating ligands. sigmaaldrich.com They combine a phosphorus donor atom and a nitrogen-coordinating oxazoline ring within the same molecule. The chirality is introduced from the amino alcohol precursor used to construct the oxazoline ring, with this compound being a common starting material. The modular nature of their synthesis allows for systematic variation of both the phosphine (B1218219) moiety and the substituent on the chiral center of the oxazoline ring, enabling the creation of a tailored ligand for a specific catalytic transformation.

The rational design of PHOX ligands involves modifying the steric and electronic properties of the phosphine group and the oxazoline substituent to maximize enantioselectivity. For instance, bulky substituents on the phosphorus atom can enhance the steric influence within the catalytic complex.

Palladium complexes of PHOX ligands have proven to be exceptionally effective catalysts for asymmetric Heck reactions. sigmaaldrich.combeilstein-journals.org In this reaction, a C-C bond is formed between an aryl or vinyl halide/triflate and an alkene. The chiral PHOX ligand controls the stereochemistry of the migratory insertion step and subsequent β-hydride elimination, leading to the formation of an enantioenriched product. A key advantage of Pd-PHOX catalysts in Heck reactions is the frequent suppression of double-bond isomerization in the product, a common side reaction with other ligand systems. sigmaaldrich.com This leads to higher regioselectivity and product purity.

| Aryl Triflate | Alkene | Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |

| Phenyl triflate | 2,3-Dihydrofuran | (S)-tBuPHOX | 85 | 99 |

| 1-Naphthyl triflate | 2,3-Dihydrofuran | (S)-tBuPHOX | 80 | 98 |

| Phenyl triflate | Cyclopentene | (S)-iPrPHOX | 75 | 91 |

This table showcases the high enantioselectivities achieved in palladium-catalyzed asymmetric Heck reactions using PHOX ligands.

Calixarene-Based Chiral Ligands

Calixarenes are macrocyclic compounds made from phenol (B47542) and formaldehyde (B43269) units, which provide a versatile three-dimensional scaffold for ligand design. nih.gov Chirality can be introduced to the calixarene (B151959) platform by attaching chiral moieties to either the upper or lower rim of the macrocycle. nih.gov This approach allows for the creation of ligands with unique steric and conformational properties.

One effective strategy to create chiral calixarene-based ligands is to functionalize the calixarene core with chiral oxazoline groups. nih.gov Following the established synthesis of oxazolines, chiral amino alcohols like this compound can be used as the chiral precursors. The amino alcohol is converted into an oxazoline ring which is then covalently attached to the calixarene framework. This methodology combines the preorganized platform of the calixarene with the proven stereodirecting ability of the phenylglycinol-derived oxazoline, leading to novel ligands for asymmetric catalysis. These ligands can coordinate with metal ions, creating a deeply recessed and well-defined chiral environment for catalytic transformations.

Transition Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound are instrumental in a wide spectrum of transition metal-catalyzed asymmetric reactions. The resulting metal-ligand complexes act as the active chiral catalysts, guiding the reaction pathway to favor the formation of one enantiomer over the other. nih.govnih.gov The choice of metal (e.g., palladium, rhodium, iridium, copper, zinc) and the specific ligand structure (BOX, PHOX, etc.) are critical for achieving high catalytic activity and enantioselectivity.

Key reactions where these catalytic systems have been successfully applied include:

Asymmetric Hydrogenation: Cationic iridium-PHOX complexes have been shown to be effective catalysts for the enantioselective hydrogenation of challenging substrates like trisubstituted olefins and imines, yielding chiral products with high enantiomeric excess. sigmaaldrich.com

Asymmetric Allylic Alkylation: Palladium-catalyzed allylic alkylation is a fundamental C-C bond-forming reaction. Chiral ligands such as PHOX create a chiral environment around the palladium center, enabling the nucleophilic attack on the π-allyl intermediate to occur with high enantioselectivity. sigmaaldrich.com

Asymmetric Hydrosilylation: The addition of a silicon hydride across a double bond can be rendered asymmetric using chiral catalysts. Rhodium complexes with phenylglycinol-derived ligands have been explored for this purpose.

Aldol (B89426) and Michael Additions: Lewis acidic metal complexes of BOX ligands are effective catalysts for enantioselective aldol and Michael reactions, facilitating the formation of chiral β-hydroxy ketones and 1,5-dicarbonyl compounds, respectively.

The success of this compound as a chiral precursor underscores the importance of rational ligand design in advancing the field of asymmetric catalysis.

Palladium-Catalyzed Reactions

This compound is a versatile chiral building block for the synthesis of ligands used in palladium-catalyzed reactions. nbinno.com The resulting metal-ligand complexes act as active catalysts, where the chiral environment provided by the ligand dictates the stereochemical pathway of the reaction. nbinno.com These catalytic systems have proven effective in various transformations, including C-C bond formation and C-H functionalization. nbinno.comresearchgate.net

Synthesis of Carbamate (B1207046) Derivatives

A significant application of palladium catalysis involving derivatives of this compound is in the intramolecular hydroamination of propargylic carbamates to synthesize chiral oxazolidinones. organic-chemistry.org This methodology provides an efficient route to valuable cyclic carbamate structures, which are important intermediates in pharmaceuticals. The reaction typically employs a palladium(II) catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and proceeds smoothly at room temperature. organic-chemistry.org

The process involves the cyclization of carbamates derived from propargylic alcohols. The use of a catalytic system often including Pd(OAc)₂ and a co-catalyst like tetrabutylammonium (B224687) acetate (n-Bu₄NOAc) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) has been shown to be highly effective, yielding the desired oxazolidinone products in excellent yields within a short reaction time. organic-chemistry.org This approach avoids the need for strong bases or high catalyst loadings that were limitations in previous methods. organic-chemistry.org

| Starting Material (Propargylic Carbamate) | Catalyst System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Tosyl-propargylic carbamate | Pd(OAc)₂ (2.5 mol%), n-Bu₄NOAc (2.5 mol%) | DCE | 2 | 93 |

| N-Benzoyl-propargylic carbamate | Pd(OAc)₂ (5 mol%), Et₃N (2.5 equiv) | DCE | 20 | 85 |

| N-(p-Nitrobenzoyl)-propargylic carbamate | Pd(OAc)₂ (5 mol%), Et₃N (2.5 equiv) | DCE | 20 | 88 |

Mechanistic Studies of Palladium Catalysis

Mechanistic studies on palladium-catalyzed reactions using chiral ligands are crucial for understanding and optimizing catalytic performance. While studies may not always use ligands derived directly from this compound, research on analogous systems, such as those with S,O-ligands, provides valuable insights. researchgate.netnih.govrsc.org These studies suggest that the ligand plays a critical role in activating the palladium catalyst and influencing the rate-determining step of the catalytic cycle. researchgate.netrsc.org

Copper-Catalyzed Reactions

Ligands derived from this compound are also employed in copper-catalyzed asymmetric reactions. Copper catalysts are attractive due to the metal's low cost and unique reactivity. Chiral copper-based catalysts have demonstrated significant utility in controlling both the regioselectivity and enantioselectivity of various transformations. beilstein-journals.org

Application in Asymmetric Michael Additions

The copper-catalyzed asymmetric Michael addition (or conjugate addition) is a powerful method for forming C-C bonds in an enantioselective manner. beilstein-journals.org This reaction involves the addition of a nucleophile to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. beilstein-journals.orgmdpi.com The use of a chiral ligand is essential to induce asymmetry and produce a specific enantiomer of the product. nih.gov

In this context, ligands synthesized from this compound create a chiral environment around the copper center. This chiral complex then coordinates with the substrates, directing the nucleophilic attack from a specific face of the Michael acceptor. This control over the reaction's stereochemistry is critical for synthesizing complex chiral molecules with high enantiomeric purity. beilstein-journals.org The reaction is versatile, accommodating a wide range of Michael acceptors and nucleophiles, including malonates and nitroalkanes. mdpi.comnih.gov

| Michael Acceptor | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Azachalcone | Dimethyl malonate | CuSO₄ / Amyloid-like fibrils | Up to 99 | Up to 60 (S) |

| Substituted 2-Azachalcones | Dimethyl malonate | CuSO₄ / Amyloid-like fibrils | 81-99 | 40-58 (S) |

Cobalt-Catalyzed Reactions

Cobalt-based catalysts offer a cost-effective and sustainable alternative to those based on precious metals. rsc.org Recent advancements have demonstrated the utility of cobalt in C-H functionalization reactions. acs.org this compound derivatives have been used directly as substrates in cobalt-catalyzed C(sp²)-H functionalization/annulation reactions with alkynes. acs.org

This method provides a highly regioselective and efficient pathway for synthesizing 1-hydroxymethyltetrahydroisoquinolines. acs.org The reaction utilizes a commercially available Co(II) catalyst, a Mn(III) co-oxidant, and oxygen as the terminal oxidant. A key feature of this transformation is the use of a picolinamide (B142947) auxiliary group attached to the phenylglycinol derivative, which directs the C-H activation to the ortho position of the phenyl ring. The reaction proceeds with complete preservation of the original stereochemistry at the chiral center of the phenylglycinol moiety. acs.org

| Phenylglycinol Derivative | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| (S)-Picolinamide protected | Phenylacetylene | Co(OAc)₂·4H₂O, Mn(OAc)₃·2H₂O, O₂ | Tetrahydroisoquinoline derivative | 81 |

| (S)-Picolinamide protected | 4-Methylphenylacetylene | Co(OAc)₂·4H₂O, Mn(OAc)₃·2H₂O, O₂ | Tetrahydroisoquinoline derivative | 85 |

| (S)-Picolinamide protected | Diphenylacetylene | Co(OAc)₂·4H₂O, Mn(OAc)₃·2H₂O, O₂ | Tetrahydroisoquinoline derivative | 91 |

| (S)-Picolinamide protected | 1-Phenyl-1-propyne | Co(OAc)₂·4H₂O, Mn(OAc)₃·2H₂O, O₂ | Tetrahydroisoquinoline derivative | 88 |

Other Metal-Catalyzed Systems

The utility of this compound as a precursor for chiral ligands extends beyond palladium, copper, and cobalt catalysis. Ligands derived from this versatile amino alcohol are also effective in reactions catalyzed by other transition metals, such as rhodium and ruthenium. nbinno.com

These metal-ligand complexes are particularly prominent in asymmetric hydrogenation and epoxidation reactions. nbinno.com For instance, in asymmetric hydrogenation, a chiral rhodium or ruthenium catalyst can selectively reduce a prochiral ketone or olefin to produce a single enantiomer of the corresponding alcohol or alkane. This process is of great importance in the pharmaceutical and agrochemical industries for the synthesis of chiral alcohols and amines. nbinno.com The high enantioselectivity achieved in these reactions is a direct result of the well-defined chiral pocket created by the ligand around the metal center, which effectively discriminates between the two enantiotopic faces of the substrate. nbinno.comnih.gov

| Metal | Reaction Type | Substrate Class | Product Class |

|---|---|---|---|

| Rhodium | Asymmetric Hydrogenation | Ketones, Olefins | Chiral Alcohols, Chiral Amines |

| Ruthenium | Asymmetric Hydrogenation | Ketones, Olefins | Chiral Alcohols, Chiral Amines |

| Ruthenium | Asymmetric Epoxidation | Olefins | Chiral Epoxides |

Chemical Reactivity and Derivatization of S + 2 Phenylglycinol

Reaction Mechanisms Involving the Amino Alcohol Moiety

The reactivity of (S)-(+)-2-Phenylglycinol is characterized by the nucleophilic nature of the amino group and the dual nucleophilic and electrophilic potential of the hydroxyl group after activation. The spatial arrangement of these two functional groups allows for the formation of cyclic structures, which is a key aspect of its application in synthesizing chiral ligands.

The amino group can readily react with electrophiles, while the hydroxyl group can be derivatized through various reactions. A significant application of this dual functionality is in the synthesis of chiral oxazoline (B21484) ligands. rsc.org In these syntheses, the amino alcohol moiety of this compound reacts with various precursors, such as nitriles or carboxylic acids, to form the oxazoline ring. This process leverages the nucleophilicity of both the nitrogen and oxygen atoms in a concerted or stepwise fashion to build the heterocyclic framework that is crucial for asymmetric catalysis. rsc.orgnbinno.com

Oxidation Reactions

The primary alcohol in this compound can be oxidized to a carboxylic acid, yielding the corresponding amino acid. This transformation is a key reaction in the derivatization of amino alcohols.

The oxidation of this compound to (S)-2-phenylglycine involves the conversion of the primary alcohol group to a carboxylic acid. This can be achieved using various oxidizing agents, with modern methods focusing on catalytic and selective transformations. Supported gold nanoparticles have been shown to be effective catalysts for the aerobic oxidation of amino alcohols to amino acids in an aqueous solution. mdpi.com This method is advantageous due to its use of a heterogeneous catalyst and molecular oxygen as the oxidant.

Enzymatic oxidation offers a highly selective and environmentally benign alternative. Biocatalytic cascades have been developed for the synthesis of phenylglycinol, and similar enzymatic systems can be envisioned for the reverse reaction, the oxidation to phenylglycine.

Table 1: General Conditions for the Oxidation of Amino Alcohols to Amino Acids

| Catalyst System | Oxidant | Solvent | Temperature |

|---|---|---|---|

| Supported Gold Nanoparticles | O₂ | Water | 50-100 °C |

Reduction Reactions

While the reduction of the corresponding amino acid, (S)-2-phenylglycine, is a common method to synthesize this compound, the reduction of the amino alcohol itself to a simple alcohol is less common.

The direct reduction of the amino group in this compound to a methylene (B1212753) group to form 2-phenylethanol (B73330) is not a standard synthetic transformation. The synthesis of 2-phenylethanol typically proceeds through other routes, such as the reduction of phenylacetic acid or its esters, or the reaction of ethylene (B1197577) oxide with phenylmagnesium bromide. The reduction of amino acids to amino alcohols is a well-established process, often employing strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. orgsyn.orgjocpr.com However, the further reduction of the amino group is not a typical reaction pathway under these conditions.

Substitution Reactions of the Hydroxyl Group